Benzonitrile, 2-(1-pyrenyl)-
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Overview
Description
Benzonitrile, 2-(1-pyrenyl)- is an aromatic organic compound with the molecular formula C23H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a pyrene moiety at the 2-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-(1-pyrenyl)- typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the photochemical conversion of non-luminous precursors to highly fluorescent compounds. For instance, 2-(1-pyrenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dione can be converted to 2-(1-pyrenyl)anthracene in benzonitrile solution .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 2-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrene moiety.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
Benzonitrile, 2-(1-pyrenyl)- has several applications in scientific research:
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-(1-pyrenyl)- involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can form coordination complexes with transition metals, which are useful in various catalytic processes . Additionally, its fluorescence properties are exploited in photophysical studies and applications .
Comparison with Similar Compounds
Benzonitrile (C6H5CN): A simpler aromatic nitrile without the pyrene moiety.
2-Naphthylbenzonitrile: Another aromatic nitrile with a naphthalene ring instead of pyrene.
Uniqueness: Benzonitrile, 2-(1-pyrenyl)- is unique due to its high fluorescence quantum yield and the presence of the pyrene moiety, which enhances its photophysical properties compared to simpler benzonitriles .
Properties
CAS No. |
400822-61-9 |
---|---|
Molecular Formula |
C23H13N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-pyren-1-ylbenzonitrile |
InChI |
InChI=1S/C23H13N/c24-14-18-4-1-2-7-19(18)20-12-10-17-9-8-15-5-3-6-16-11-13-21(20)23(17)22(15)16/h1-13H |
InChI Key |
GCIJAOKZUWQXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
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